![molecular formula C26H20BrNO5 B11070288 1-[(4-bromophenyl)carbonyl]-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11070288.png)
1-[(4-bromophenyl)carbonyl]-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a methoxyphenyl group, and a cyclopropa[c]chromene core
Preparation Methods
The synthesis of 1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the reaction of 4-bromobenzoyl chloride with an appropriate nucleophile to form the bromobenzoyl intermediate.
Cyclopropanation: The bromobenzoyl intermediate is then subjected to cyclopropanation reactions to form the cyclopropa[c]chromene core.
Amidation: The final step involves the reaction of the cyclopropa[c]chromene intermediate with 2-methoxyphenylamine to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and methoxyphenyl groups play crucial roles in binding to these targets, while the cyclopropa[c]chromene core provides structural stability and specificity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be compared with similar compounds, such as:
1-(4-BROMOBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLIC ACID: This compound has a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE:
The uniqueness of 1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20BrNO5 |
|---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
1-(4-bromobenzoyl)-N-(2-methoxyphenyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C26H20BrNO5/c1-25(22(29)15-11-13-16(27)14-12-15)21-17-7-3-5-9-19(17)33-24(31)26(21,25)23(30)28-18-8-4-6-10-20(18)32-2/h3-14,21H,1-2H3,(H,28,30) |
InChI Key |
LBNPGPOZWDHUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4=CC=CC=C4OC)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



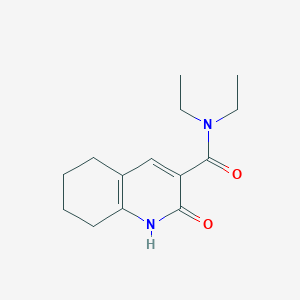
![6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11070226.png)
![S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate](/img/structure/B11070235.png)
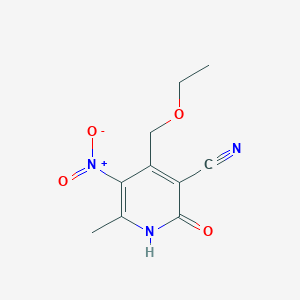
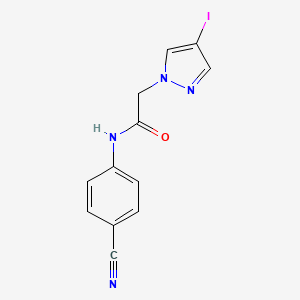
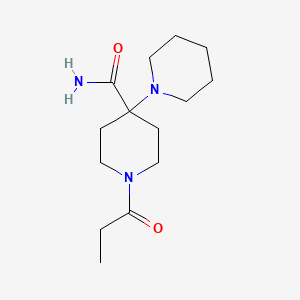
![N-[3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]ethane-1,2-diamine](/img/structure/B11070245.png)
![4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide](/img/structure/B11070251.png)
![2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11070255.png)
![2,4-dichloro-N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11070270.png)
![3,6-dichloro-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11070277.png)
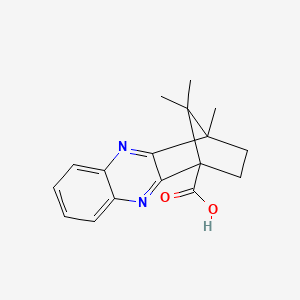
![3-(4-Chloro-phenyl)-tetrahydro-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B11070286.png)
